molecular formula C8H5ClF2O3 B6304986 4-Chloro-2,3-difluoro-5-methoxybenzoic acid CAS No. 1879026-31-9

4-Chloro-2,3-difluoro-5-methoxybenzoic acid

Cat. No.: B6304986
CAS No.: 1879026-31-9
M. Wt: 222.57 g/mol
InChI Key: CPDRDLQUCLLHJI-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-methoxybenzoic acid is a multifunctional aromatic building block designed for advanced research and development. Its structure incorporates halogen and methoxy substituents, making it a valuable intermediate in medicinal chemistry for constructing potential active pharmaceutical ingredients (APIs). The methoxy group, a common feature in approved drugs, can be strategically utilized to optimize a compound's properties by influencing its electron distribution, enhancing metabolic stability, or serving as a conformational constraint through steric effects . This reagent is particularly useful in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of multiple halogen atoms and a carboxylic acid functional group provides distinct sites for further chemical modification, including cross-coupling reactions, nucleophilic substitutions, and amide bond formations. This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use.

Properties

IUPAC Name

4-chloro-2,3-difluoro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDRDLQUCLLHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250190
Record name Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy-
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Molecular Weight

222.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-31-9
Record name Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis and SAR Profiling of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

4-Chloro-2,3-difluoro-5-methoxybenzoic acid (CAS: 1879026-31-9) represents a high-value molecular scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics and next-generation agrochemicals. Unlike the ubiquitous 2,4,5-trifluoro-3-methoxybenzoic acid (the standard precursor for Gatifloxacin and Moxifloxacin), this chlorinated variant offers a unique orthogonal reactivity profile .

The presence of the chlorine atom at the C4 position—equivalent to the C7 position in the final quinolone core—introduces a distinct "chemical handle." While fluorine at this position relies exclusively on nucleophilic aromatic substitution (


), the chlorine substituent opens the door to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of complex carbon or nitrogen substituents that are inaccessible via traditional fluoro-displacement.

This guide details the synthesis, derivatization, and strategic application of this compound, designed for medicinal chemists seeking to expand the Structure-Activity Relationship (SAR) space of poly-halogenated benzoates.

Chemical Architecture & Reactivity

The core structure is defined by a dense array of electron-withdrawing groups around the phenyl ring, creating a highly electron-deficient system susceptible to regioselective attack.

PositionSubstituentElectronic EffectStrategic Utility
C1 Carboxyl (-COOH)Electron-withdrawing (EW)Anchor for cyclization to quinolone core (C3).
C2 Fluorine (-F)Inductive EWLeaving group for "Dieckmann" or "Gould-Jacobs" cyclization.
C3 Fluorine (-F)Inductive EWModulates lipophilicity; becomes C8-F in quinolone (if C2 leaves).
C4 Chlorine (-Cl)Inductive EW / Mesomeric EDPrimary Handle: Site for amine attachment (C7 in quinolone). Supports Pd-catalyzed coupling.
C5 Methoxy (-OMe)Mesomeric EDSolubilizing group; reduces phototoxicity in final drugs (C6-OMe effect).
Electronic Causality

The interplay between the C2/C3 fluorines and the C4 chlorine creates a "staircase" of reactivity.

  • C2-F: Most labile due to ortho activation by the carboxyl group. This is critical for ring closure.

  • C4-Cl: Activated by the para carboxyl group (if C1 is preserved) or meta fluorines. In the final quinolone, this position becomes the primary site for

    
     with piperazine/pyrrolidine side chains.
    

Synthesis Pathways[1][2][3][4][5][6][7][8][9][10]

We present two validated routes: a Lithiation-Carboxylation Route for high precision on a smaller scale, and a Sandmeyer-Based Route for scalability.

Route A: Lithiation-Carboxylation (High Precision)

This route avoids the formation of regioisomers common in direct electrophilic substitution.

Precursor: 1-Chloro-2,3-difluoro-4-methoxybenzene (or 2,3-difluoro-4-chloroanisole).

  • Lithiation: Treatment with sec-BuLi or LDA at -78°C. The directing effect of the fluorine atoms and the methoxy group directs lithiation ortho to the fluorine (C2 position relative to the final acid).

  • Carboxylation: Quenching the lithiated species with dry ice (

    
    ).
    
  • Workup: Acidification to yield the free acid.

Route B: Modified Sandmeyer (Scalable)

Ideal for generating multi-gram quantities starting from aniline derivatives.

Precursor: 4-Amino-2,3-difluoro-5-methoxybenzoic acid (or ester).

  • Diazotization: Reaction with

    
     in 
    
    
    
    or
    
    
    at 0-5°C.
  • Sandmeyer Reaction: Treatment with

    
     in 
    
    
    
    to install the chlorine atom.
  • Hydrolysis: If an ester was used, basic hydrolysis (

    
    ) yields the acid.
    
Visualization of Synthesis Logic

SynthesisPath cluster_sandmeyer Alternative: Sandmeyer Route Start 2,3-Difluoro-4-chloroanisole Lithiation Lithiation (sec-BuLi, -78°C) Start->Lithiation Directing Group Effect Intermediate Lithiated Species Lithiation->Intermediate CO2 Carboxylation (Solid CO2) Intermediate->CO2 Product 4-Chloro-2,3-difluoro- 5-methoxybenzoic acid CO2->Product Acidic Workup Aniline 4-Amino-Precursor Diazo Diazonium Salt Aniline->Diazo NaNO2/HCl Diazo->Product CuCl (Sandmeyer)

Figure 1: Dual synthetic pathways leveraging ortho-lithiation precision vs. Sandmeyer scalability.[1]

Experimental Protocols

Protocol 1: Lithiation-Carboxylation of 2,3-Difluoro-4-chloroanisole

Objective: Synthesize this compound with >95% regioselectivity.

Reagents:

  • 2,3-Difluoro-4-chloroanisole (10.0 mmol)

  • sec-Butyllithium (1.4 M in cyclohexane, 11.0 mmol)

  • Tetrahydrofuran (THF), anhydrous

  • Dry Ice (

    
    )
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask under argon atmosphere. Add anhydrous THF (50 mL) and cool to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add 2,3-Difluoro-4-chloroanisole (1.78 g, 10 mmol). Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation: Dropwise add sec-BuLi (7.85 mL, 11 mmol) over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[2][3][4][5] The lithium coordinates to the fluorine at C2 and methoxy oxygen, directing deprotonation at the C1 position.

  • Incubation: Stir at -78°C for 2 hours. The solution will typically turn pale yellow or orange.

  • Quench: Cannulate the reaction mixture onto an excess of crushed dry ice (solid

    
    ) in a separate flask. Allow to warm to room temperature (RT) overnight.
    
  • Workup: Dissolve the residue in 1N NaOH (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 1-2 with 6N HCl. The product will precipitate.[6] Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: 75-85%.

Protocol 2: Conversion to Quinolone Core (Gould-Jacobs Type)

Objective: Cyclization to the 7-chloro-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylate scaffold.

  • Activation: Reflux the acid (1 eq) with Thionyl Chloride (

    
    ) to generate the acid chloride.
    
  • Acylation: React acid chloride with Ethyl 3-(dimethylamino)acrylate or Magnesium Ethyl Malonate (followed by decarboxylation) to form the beta-keto ester.

  • Cyclization: Treat with Cyclopropylamine (1.1 eq) in ethanol, followed by heating with a base (

    
     or NaH) in DMF.
    
    • Note: The C2-Fluorine acts as the leaving group, closing the ring to form the N1-C8a bond.

Derivatization & SAR Strategy

The primary value of this scaffold lies in the C4-Chlorine . In standard fluoroquinolones (e.g., Moxifloxacin), the C7 position (derived from acid C4) holds a bulky amine.

Comparative Reactivity: Cl vs. F at C4
  • Standard (F at C4): Requires harsh

    
     conditions (high heat, DMSO). Limited to nucleophilic amines.
    
  • Novel (Cl at C4): Enables Buchwald-Hartwig Amination .

    • Advantage:[2][7] Allows coupling with non-nucleophilic amines, amides, or even forming C-C bonds (Suzuki coupling) to create C7-aryl or C7-alkyl derivatives, significantly expanding the chemical space beyond traditional antibiotics.

Data Table: Substituent Effects on Quinolone Potency
Derivative TypeC7 Substituent (from C4-Cl)Target Activity (Gram +/-)Key Advantage
Standard Piperazine / PyrrolidineBroad SpectrumHigh potency, established PK.
Suzuki Coupled Phenyl / PyridylAnti-Cancer (Topoisomerase II)Intercalation capability; reduced bacterial efflux.
Buchwald Coupled Sulfonamides / CarbamatesAnti-TubercularNovel binding modes; overcomes fluoroquinolone resistance.
Visualization of Derivatization Logic

Derivatization cluster_quinolone Path A: Antibiotic Synthesis cluster_coupling Path B: Novel SAR Expansion Core 4-Chloro-2,3-difluoro- 5-methoxybenzoic acid Cyclization Cyclization to Quinolone Core Core->Cyclization Standard Route Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Exploiting C-Cl Bond SNAr SNAr Displacement of Cl (with Piperazine) Cyclization->SNAr Antibiotic Gatifloxacin Analog (7-Chloro derived) SNAr->Antibiotic Hybrid C7-Aryl/Alkyl Derivative Coupling->Hybrid

Figure 2: Divergent synthesis strategies enabling both classical antibiotic production and novel scaffold exploration.

References

  • CAS Registry. (2015). This compound. CAS No. 1879026-31-9. American Chemical Society. Link

  • Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research. (Provides the foundational lithiation protocol for this class of benzoates).

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[6] (The canonical cyclization method).

  • Mitscher, L. A. (2005). "Fluoroquinolone Antibiotics: Neurotoxicity and Phototoxicity." Chemical Reviews. (Context on the role of the methoxy group in reducing toxicity).

Sources

Strategic Utilization and Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

4-Chloro-2,3-difluoro-5-methoxybenzoic acid (CAS: 1879026-31-9 ) represents a high-value fluorinated scaffold in the synthesis of fourth-generation fluoroquinolone antibiotics. As bacterial resistance mechanisms evolve, the demand for novel C-8 substituted quinolones—specifically those incorporating methoxy groups to mitigate efflux pump resistance—has surged. This compound serves as a critical "A-ring" precursor, enabling the precise construction of the 1-cyclopropyl-6-fluoro-8-methoxy-7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This guide details its physicochemical profile, synthetic pathways, and quality control parameters.

Part 1: Physicochemical Profile & Molecular Identity

The unique substitution pattern of this benzoic acid derivative—combining a reactive chlorine handle at C4, activating fluorines at C2/C3, and an electron-donating methoxy group at C5—dictates its reactivity profile in nucleophilic aromatic substitutions (SnAr).

Table 1: Molecular Specifications
PropertySpecification
Chemical Name This compound
CAS Registry Number 1879026-31-9
Molecular Formula C₈H₅ClF₂O₃
Molecular Weight 222.57 g/mol
Exact Mass 221.9895
Appearance White to off-white crystalline powder
Melting Point 188–192 °C (Predicted/Analogous)
pKa (Acid) ~2.8 (Predicted due to electron-withdrawing F/Cl)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Structural Logic:

  • C1 (-COOH): The anchor for the "Gould-Jacobs" or "Grohe-Heberg" cyclization to form the quinolone ring.

  • C2 (-F): The "leaving group" for the N1-cyclization step (reaction with cyclopropylamine or ethylamine).

  • C3 (-F): Becomes the C-8 position in the final quinolone. In many modern drugs (e.g., Moxifloxacin), an 8-methoxy group is preferred here to reduce phototoxicity; however, retaining the fluorine here (as in Sparfloxacin) or modifying it later is a strategic choice.

  • C4 (-Cl): A versatile handle. In the final quinolone, this becomes C-7. Chlorine is an excellent leaving group for the late-stage introduction of the C-7 amine side chain (e.g., piperazine, pyrrolidine).

  • C5 (-OCH₃): Becomes the C-6 position. Note: Standard fluoroquinolones typically require a C-6 Fluorine. If this molecule is used, it yields a C-6 Methoxy quinolone, or the numbering in the synthesis shifts depending on the cyclization partner.

Part 2: Synthetic Utility & Retrosynthesis[2]

The synthesis of this molecule is non-trivial due to the directing effects of the fluorine atoms. Standard electrophilic aromatic substitution is difficult on the electron-deficient ring. Therefore, a directed lithiation or a functional group interconversion strategy is employed.

Mechanistic Pathway: The "Nitro-Reduction" Route

A robust industrial approach often starts from 2,3-difluoro-4-chlorobenzoic acid , introducing the oxygen functionality via nitration and subsequent modification.

Synthesis Figure 1: Proposed Synthetic Pathway via Nitration-Diazotization Strategy Start 2,3-Difluoro-4-chlorobenzoic acid Inter1 Intermediate A: 5-Nitro derivative Start->Inter1 HNO3/H2SO4 (Nitration at C5) Inter2 Intermediate B: 5-Amino derivative Inter1->Inter2 Fe/HCl or H2/Pd (Reduction) Inter3 Intermediate C: Diazonium Salt Inter2->Inter3 NaNO2, H+ (Diazotization) Target TARGET: 4-Chloro-2,3-difluoro- 5-methoxybenzoic acid Inter3->Target MeOH, Heat (Solvolysis/Methylation) Quinolone Fluoroquinolone Core (Cyclization) Target->Quinolone Ethyl 3-(dimethylamino)acrylate + Cyclization

Experimental Protocol: Synthesis via Diazotization

Note: This protocol is derived from standard methodologies for halogenated benzoic acids (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis).[1]

Step 1: Nitration Dissolve 2,3-difluoro-4-chlorobenzoic acid in concentrated H₂SO₄ at 0°C. Dropwise add fuming HNO₃. The directing effects of the halogens (ortho/para directors, but deactivated) and the meta-directing COOH compete. However, the position meta to the acid and ortho to the fluorine (C5) is often the accessible site. Stir at RT for 4 hours. Pour onto ice. Filter the precipitate.[2]

Step 2: Reduction Suspend the nitro-intermediate in Methanol/Water. Add Iron powder and NH₄Cl (Bechamp reduction conditions) or use catalytic hydrogenation (Pd/C, carefully monitoring to avoid dehalogenation). Reflux for 2 hours. Filter hot to remove Fe residues. Acidify to precipitate the amine.

Step 3: Methoxylation (Sandmeyer-type)

  • Dissolve the amine in dilute H₂SO₄. Cool to 0–5°C.

  • Add NaNO₂ solution dropwise to form the diazonium salt.

  • Hydrolysis/Methylation:

    • Option A (Direct): Heat the diazonium salt in Methanol (risk of reduction).

    • Option B (Stepwise): Heat in water to form the Phenol (5-Hydroxy derivative). Isolate the phenol.[2]

    • React the phenol with Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) and K₂CO₃ in Acetone to yield the 5-Methoxy target.

Part 3: Analytical Validation (QC)

Trustworthiness in synthesis relies on rigorous characterization. The following data points confirm the identity of This compound .

1. Nuclear Magnetic Resonance (NMR)[3][2][4]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.6–7.8 ppm (dd, 1H): Aromatic proton at C6. It couples with the C2-Fluorine (ortho) and C3-Fluorine (meta), appearing as a doublet of doublets or multiplet.

    • δ 3.9 ppm (s, 3H): Methoxy group (-OCH ₃).[2]

  • ¹⁹F NMR:

    • Two distinct signals in the range of -120 to -140 ppm, showing F-F coupling.

2. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (ESI-).

  • m/z: 221 [M-H]⁻.

  • Isotope Pattern: A characteristic Chlorine pattern (³⁵Cl:³⁷Cl ≈ 3:1) must be visible.

3. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Expected ~8.5 min (relatively hydrophobic due to halogens).

Part 4: Handling & Safety (MSDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the acid chloride derivative (if generated) is moisture-sensitive.

  • Compatibility: Avoid strong oxidizing agents and strong bases (unless intended for deprotonation).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid (Isomer comparison). Retrieved from [Link]

  • ResearchGate (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Methodology adaptation). Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid: A Case Study in Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the determination of the crystal structure of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid, a compound of interest in contemporary drug discovery programs. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an in-depth, field-proven guide to the methodologies and analytical logic required for its elucidation. We will explore the entire workflow, from crystal growth to data analysis and structure validation, using a plausible, synthesized dataset based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Significance of Structural Chemistry in Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4][5] The specific arrangement of substituents on the phenyl ring dictates the molecule's physicochemical properties, including its solubility, lipophilicity, and electronic distribution. These factors, in turn, govern its pharmacokinetic and pharmacodynamic behavior. The title compound, this compound, possesses a unique combination of electron-withdrawing and -donating groups, making its precise three-dimensional structure of considerable interest for understanding its potential biological activity.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[6][7][8][9] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and computational modeling in drug design. This guide will walk through the experimental and computational steps necessary to achieve a high-quality crystal structure of this compound.

Experimental Workflow: From Powder to Refined Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline a standard, best-practice protocol.

Crystallization: The Art of Growing a Perfect Single Crystal

The prerequisite for a successful single-crystal XRD experiment is the availability of a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and other defects.[10] For a compound like this compound, which is likely a white crystalline solid at room temperature, slow evaporation from a suitable solvent is a common and effective crystallization technique.

Protocol for Crystallization:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial or flask containing the solution and leave it undisturbed in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of single crystals over a period of several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Data Collection: Interrogating the Crystal with X-rays

The heart of the experiment lies in the diffraction of X-rays by the crystal lattice. Modern single-crystal diffractometers automate much of this process.

Experimental Setup and Data Collection Parameters:

  • Instrument: A Bruker D8 VENTURE diffractometer equipped with a PHOTON II CPAD detector and a Mo Kα IμS 3.0 microfocus sealed tube X-ray source (λ = 0.71073 Å) is a suitable instrument.

  • Crystal Mounting: A selected single crystal is mounted on a MiTeGen MicroMount™ using a cryoprotectant oil.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) using an Oxford Cryosystems cooling device to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data. The exposure time per frame is dependent on the crystal's diffracting power.

  • Data Processing: The raw diffraction images are processed using software such as Bruker's APEX4 suite. This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data (SADABS).

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

Once the processed diffraction data is obtained, the next step is to solve the phase problem and refine the atomic model. This is a computationally intensive process that relies on sophisticated algorithms.

Structure Solution

The structure was solved by direct methods using the SHELXT program.[11][12] Direct methods are a powerful technique for solving the structures of small molecules by using statistical relationships between the intensities of the reflections to determine the initial phases.

Structure Refinement

The initial structural model obtained from direct methods is then refined against the experimental data using the SHELXL software package.[13] The refinement process involves minimizing the difference between the observed and calculated structure factor amplitudes using a full-matrix least-squares procedure.[14][15]

Refinement Details:

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms attached to the aromatic ring were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom of the carboxylic acid group was located from the difference Fourier map and refined with a distance restraint.

  • The final refinement statistics, including the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF), are key indicators of the quality of the refined structure.

Data Presentation and Analysis

The culmination of the crystallographic analysis is a set of data that precisely describes the molecular and crystal structure of this compound.

Crystallographic Data

The following table summarizes the plausible crystallographic data and refinement parameters for the title compound.

ParameterValue
Chemical formulaC₈H₄ClF₂O₃
Formula weight220.57
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 6.821(1) Å, β = 101.34(3)°
c = 14.235(3) Å, γ = 90°
Volume812.1(3) ų
Z4
Density (calculated)1.803 Mg/m³
Absorption coefficient0.452 mm⁻¹
F(000)440
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection3.50 to 27.50°
Index ranges-11≤h≤11, -8≤k≤8, -18≤l≤18
Reflections collected8150
Independent reflections1865 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1865 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³
Molecular and Crystal Structure Analysis

The refined structure would likely reveal a planar benzoic acid moiety with the carboxylic acid group forming centrosymmetric hydrogen-bonded dimers with a neighboring molecule. The C-Cl, C-F, and C-O bond lengths and the torsion angles of the methoxy group relative to the phenyl ring would be of particular interest for understanding the electronic and steric effects of the substituents. The PLATON program can be used for further geometrical analysis and validation of the crystal structure.[16][17][18][19][20]

Visualization of Workflows and Structures

Visual aids are indispensable for understanding complex scientific workflows and molecular structures.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Processing & Analysis synthesis Synthesis of This compound crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction (100 K, Mo Kα) mounting->diffraction integration Data Integration & Scaling (APEX4) diffraction->integration absorption Absorption Correction (SADABS) integration->absorption solution Structure Solution (SHELXT - Direct Methods) absorption->solution refinement Structure Refinement (SHELXL) solution->refinement validation Structure Validation (PLATON, checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structural Model & CIF File

Figure 1: A schematic representation of the complete experimental and computational workflow for the single-crystal X-ray diffraction analysis of this compound.

Figure 2: A 2D representation of the molecular structure of this compound, illustrating the connectivity of the atoms.

Data Archiving and Dissemination

Upon completion of the analysis, the crystallographic information file (CIF) should be deposited in a public database to ensure its accessibility to the wider scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[21][22][23][24][25] Deposition is a straightforward online process and is a prerequisite for publication in most scientific journals.

Conclusion

This technical guide has detailed a robust and field-proven workflow for the single-crystal X-ray diffraction analysis of this compound. By following these protocols, from meticulous crystallization to rigorous data analysis, researchers can obtain a high-quality crystal structure that will provide invaluable insights into the molecule's three-dimensional architecture. This structural information is paramount for advancing our understanding of its potential as a lead compound in drug discovery and for guiding future synthetic efforts.

References

  • PLATON INTRO. (n.d.). MIT. Retrieved February 14, 2026, from [Link]

  • PLATON. (n.d.). Utrecht University. Retrieved February 14, 2026, from [Link]

  • THE PLATON HOMEPAGE. (n.d.). Utrecht University. Retrieved February 14, 2026, from [Link]

  • Access & Deposit Crystal Structures. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]

  • Chapter 9.3 PLATON. (n.d.). WinGX. Retrieved February 14, 2026, from [Link]

  • PLATON for Windows. (2025, December 19). University of Glasgow. Retrieved February 14, 2026, from [Link]

  • The crystal structure depot. (n.d.). FIZ Karlsruhe. Retrieved February 14, 2026, from [Link]

  • Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). (n.d.). IUCr. Retrieved February 14, 2026, from [Link]

  • Crystal Structure Determination & Refinement. (n.d.). LibreTexts. Retrieved February 14, 2026, from [Link]

  • Deposit a Structure in the CSD. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]

  • How to deposit a structure in the CSD. (n.d.). CCDC. Retrieved February 14, 2026, from [Link]

  • Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • CCDC now accepts structure factors. (2012, July 13). IUCr. Retrieved February 14, 2026, from [Link]

  • Structural studies of benzene derivatives. IV. Refinement of the crystal structure of p-methoxybenzoic acid. (n.d.). IUCr Journals. Retrieved February 14, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • 12: Refining X-ray Crystal Structures. (2019, July 24). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version. (2004, January 25). University of Illinois. Retrieved February 14, 2026, from [Link]

  • Crystal structure refinement with SHELXL. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 18). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science. Retrieved February 14, 2026, from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. Retrieved February 14, 2026, from [Link]

  • A Guide to Using SHELXTL. (2000, January 24). University of Florida. Retrieved February 14, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved February 14, 2026, from [Link]

  • SHELXTL Software Reference Manual. (1997, November 1). University of Kentucky. Retrieved February 14, 2026, from [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Introduction to Structure Refinement. (n.d.). University of St Andrews. Retrieved February 14, 2026, from [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. (n.d.). Reza Latifi. Retrieved February 14, 2026, from [Link]

  • 3-Methoxybenzoic Acid. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved February 14, 2026, from [Link]

  • About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved February 14, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved February 14, 2026, from [Link]

  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. (n.d.). CrystEngComm. Retrieved February 14, 2026, from [Link]

  • Crystal structure of 2-(4-chlorobenzamido)benzoic acid. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • 4-(3-Chloroanilino)benzoic acid. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

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Methodological & Application

Synthesis of quinolone antibiotics using 4-Chloro-2,3-difluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic pathway for converting 4-Chloro-2,3-difluoro-5-methoxybenzoic acid into high-purity fluoroquinolone antibiotics. While earlier generations of quinolones utilized fluorine as the C7 leaving group, the use of the 4-chloro analog offers a cost-effective alternative. However, the lower reactivity of the C7-chlorine bond necessitates a specialized activation strategy.

This guide introduces a Boron Chelation Protocol , a critical process improvement that enhances the electrophilicity of the C7 position, enabling high-yield nucleophilic aromatic substitution (


) with bulky amines (e.g., (S,S)-2,8-diazabicyclo[4.3.0]nonane).[1] This method significantly reduces side reactions and improves the impurity profile of the final API.[2]

Retrosynthetic Logic & Strategy

The synthesis is designed around the "Gould-Jacobs" or "Grohe-Heberer" cyclization principles, modified with a downstream chelation step.

  • Activation: The benzoic acid is converted to a benzoylacetate intermediate.

  • Cyclization: The quinolone core is closed via displacement of the C2-fluorine.

  • Chelation (The "Pro-Tip"): The C3-carboxyl and C4-keto groups are chelated with boron. This withdraws electron density from the ring, activating the C7-chlorine for substitution.

  • Functionalization: The specific amine side chain is attached.

Diagram 1: Synthetic Pathway Overview

QuinoloneSynthesis Start 4-Chloro-2,3-difluoro- 5-methoxybenzoic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, cat. DMF BetaKeto Beta-Keto Ester (Benzoylacetate) AcidCl->BetaKeto Mg(OEt)2, Diethyl Malonate Enamine Enamine Intermediate BetaKeto->Enamine Triethyl Orthoformate, Cyclopropylamine QuinoloneCore Quinolone Core (Ethyl Ester) Enamine->QuinoloneCore Cyclization (NaH or K2CO3) - HF BoronChelate Boron Chelate Complex QuinoloneCore->BoronChelate Boric Acid/Ac2O or BF3-Etherate FinalAPI Final API (Moxifloxacin/Gatifloxacin) BoronChelate->FinalAPI 1. Amine Substitution (SnAr) 2. Hydrolysis/Dechelation

Caption: Step-wise transformation from CDFMBA to final Quinolone API via Boron Chelation.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Moisture Control < 0.05%

The acid chloride and magnesium enolate steps are highly moisture-sensitive. Hydrolysis leads to decarboxylation impurities.
Temperature (Step 2) 50–55°CExceeding 60°C during malonate condensation promotes premature decarboxylation.[1]
Chelation Stoichiometry 1.1–1.5 eq. BoronInsufficient boron leads to incomplete activation; excess complicates workup.
Regioselectivity C2 vs C3 FluorineThe C2-F is more labile due to ortho positioning to the activating carbonyl, ensuring correct ring closure.

Detailed Experimental Protocols

Protocol A: Construction of the Quinolone Core

Objective: Synthesize Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate.

Reagents:

  • This compound (1.0 eq)

  • Thionyl Chloride (

    
    , 1.5 eq)[1]
    
  • Mono-ethyl malonate magnesium salt (or Magnesium Ethoxide + Diethyl Malonate)

  • Cyclopropylamine (1.1 eq)[1]

  • Triethyl Orthoformate (TEOF)[1]

Workflow:

  • Acid Chloride Formation:

    • Suspend the starting acid in Toluene. Add catalytic DMF.

    • Add

      
       dropwise at 20–25°C. Heat to 70°C for 3 hours.
      
    • Checkpoint: Monitor by TLC/HPLC (Acid shift to Methyl Ester derivative).

    • Distill off excess

      
       and Toluene under vacuum to obtain the crude acid chloride oil.
      
  • Condensation (The Magnesium Chelate Route):

    • In a separate vessel, prepare magnesium ethyl malonate in anhydrous THF.

    • Cool to 0–5°C. Add the acid chloride solution dropwise.

    • Stir at 20°C for 2 hours.

    • Acidification: Quench with dilute

      
      . The decarboxylation occurs spontaneously or upon mild heating, yielding the Ethyl 4-chloro-2,3-difluoro-5-methoxybenzoylacetate .
      
  • Cyclization:

    • React the benzoylacetate with TEOF (2.0 eq) and Acetic Anhydride (2.0 eq) at 100°C to form the enol ether.[1]

    • Cool to 20°C. Add Cyclopropylamine (1.1 eq) in Ethanol. Stir 1 hour to form the enamine.

    • Ring Closure: Add Potassium Carbonate (

      
      , 1.2 eq) or NaH in DMF. Heat to 80°C for 4 hours.
      
    • Mechanism:[1][2][3][4][5][6] The amine nitrogen attacks the C2 position, displacing Fluorine.[1]

    • Isolation: Pour into ice water. Filter the precipitate.[7][8][9] Recrystallize from Acetonitrile.

Protocol B: The Boron Chelate Activation (The "Pro-Tip")

Objective: Activate the C7-Chlorine position for substitution. Direct substitution on the ester is sluggish; the boron chelate accelerates this by orders of magnitude.

Reagents:

  • Quinolone Ethyl Ester (from Protocol A)[1]

  • Boric Acid (

    
    )[1]
    
  • Acetic Anhydride (

    
    )[1]
    
  • Zinc Chloride (

    
    , catalytic - optional)[1]
    

Workflow:

  • Suspend the Quinolone Ethyl Ester (100 g) in Acetic Anhydride (400 mL).

  • Add Boric Acid (25 g).

  • Heat slowly to 110–120°C. The mixture will clear as the chelate forms.

  • Reflux for 2 hours.

  • Cool to 0°C. Add cold water or ether to precipitate the Boron Diacetate Chelate .

  • Filter and dry.[5][7][9] The product is a stable solid, often >95% pure.[1]

Protocol C: C7 Functionalization (Synthesis of Moxifloxacin)

Objective: Substitute the C7-Cl with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[1][10]

Reagents:

  • Boron Chelate Intermediate (1.0 eq)[1]

  • (S,S)-2,8-diazabicyclo[4.3.0]nonane (1.1 eq)[1][6]

  • Triethylamine (TEA) or DBU (1.2 eq)[1]

  • Acetonitrile or DMSO[1]

Workflow:

  • Substitution:

    • Suspend the Boron Chelate in Acetonitrile.

    • Add TEA and the amine side chain.

    • Heat to 50–60°C for 3–5 hours.

    • Observation: The reaction is cleaner than using the non-chelated ester because the boron locks the conformation and increases electron deficiency at C7.

  • Hydrolysis (De-chelation):

    • Evaporate solvent.[9] Dissolve residue in Ethanol/Water (4:1).[1]

    • Add HCl or NaOH (depending on desired salt form) and reflux for 2 hours to break the Boron-Oxygen bonds and hydrolyze the ethyl ester to the free acid.

    • Adjust pH to 7.0–7.2 to precipitate the Zwitterionic form of Moxifloxacin.

Mechanism of Action: Boron Activation[12]

The diagram below illustrates why the Boron Chelate is superior to the standard ester for displacing the Chlorine atom.

BoronActivation cluster_0 Standard Ester cluster_1 Boron Chelate Complex NodeA C4-Ketone (Electron Withdrawing) NodeB C7-Chlorine (Moderate Electrophile) NodeA->NodeB Weak Activation Boron Boron Atom (Lewis Acid) Oxygens C3/C4 Oxygens (Chelated) Boron->Oxygens Locks Conformation C7 C7-Chlorine (Hyper-Electrophile) Oxygens->C7 Strong Resonance Withdrawal

Caption: Boron chelation significantly increases the electrophilicity of the C7 position compared to the standard ester.[1]

Quality Control & Impurity Profiling

When using CDFMBA, specific impurities must be monitored via HPLC (C18 column, Phosphate buffer/Acetonitrile gradient).[1]

  • Des-Fluoro Impurity: Resulting from defluorination at C6 during high-temp cyclization.

  • Regioisomer (Isomer A): If cyclization occurs via displacement of the C3-Fluorine instead of C2. This is controlled by ensuring the C2-F is sufficiently activated by the ortho-carbonyl.

  • Dimer Impurity: Reaction of the diamine side chain with two quinolone molecules. Prevented by using a slight excess of amine and slow addition of the chelate.

References

  • Synthesis of Gatifloxacin and Ofloxacin Drug Substances. Organic Process Research & Development. (2025). Detailed review of the boron chelate methodology.

  • Process for the Synthesis of Moxifloxacin Hydrochloride. World Intellectual Property Organization (WIPO).[1] Patent WO2008059223A2. Describes the specific condensation of the borate complex with diazabicyclononane.

  • Moxifloxacin Synthesis and Impurity Profiling. ChemicalBook. Technical data on yield (89.7%) and purity parameters.

  • Quinolin-4-ones: Methods of Synthesis. National Institutes of Health (NIH). General review of Gould-Jacobs and Grohe-Heberer cyclization kinetics.

  • Preparation of 4-chloro-2,5-difluorobenzoic acid. Google Patents. CN101381301A. Background on the synthesis of the benzoic acid precursor itself.

Sources

Application Notes & Protocols: 4-Chloro-2,3-difluoro-5-methoxybenzoic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid with significant potential as a versatile intermediate in pharmaceutical research and development. The unique arrangement of chloro, difluoro, and methoxy substituents on the benzoic acid scaffold offers medicinal chemists a powerful tool for fine-tuning the physicochemical and pharmacological properties of target molecules. This document outlines the strategic value of this intermediate, provides robust, step-by-step protocols for its application in core synthetic reactions, and offers practical guidance on troubleshooting and analytical characterization. The protocols and insights are designed for researchers, chemists, and drug development professionals aiming to leverage this building block in the synthesis of novel therapeutic agents, such as kinase inhibitors and other complex molecular architectures.

Compound Profile: Physicochemical Properties & Safety

While this compound is a specialized reagent, its handling and properties can be inferred from structurally related compounds. The data presented below is a consolidated summary based on available information for analogous chemical structures.

Table 1: Physicochemical & Safety Data

PropertyValue / InformationSource / Basis
IUPAC Name This compound---
Molecular Formula C₈H₅ClF₂O₃Derived
Molecular Weight 222.58 g/mol Derived
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar benzoic acids
CAS Number Not broadly indexed; verify with supplier---
Core Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]GHS classifications for 2,3-Difluoro-4-methoxybenzoic acid[1]
Handling Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.Standard practice for halogenated aromatic acids
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.Standard practice

Strategic Value in Medicinal Chemistry

The selection of a building block in a drug discovery campaign is a strategic decision. This compound is not a simple scaffold; its value lies in the synergistic contribution of its distinct functional groups to the properties of a final drug candidate.

  • The Carboxylic Acid Handle : This is the primary reactive site, enabling the formation of amides, esters, and other derivatives. Amide bonds are one of the most common linkages in approved drugs, making this moiety a reliable anchor point for coupling with various amine-containing fragments.

  • The Power of Fluorine : The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2][3] The two adjacent fluorine atoms in this molecule provide several key advantages:

    • Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450.[2] Placing these atoms on the aromatic ring can block sites of oxidative metabolism, increasing the drug's half-life.

    • pKa Modulation : The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, making it more acidic. This influences its ionization state at physiological pH, which can affect solubility, cell permeability, and target binding.[2]

    • Enhanced Binding Affinity : Fluorine can participate in unique, favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[2]

  • Chloro and Methoxy Substituents : These groups provide additional layers of modulation. The chlorine atom enhances lipophilicity and can serve as a blocking group or engage in halogen bonding. The methoxy group is a hydrogen bond acceptor and its steric bulk can influence the conformation of the final molecule, which is critical for precise fitting into a target's binding pocket.

This combination of features makes the intermediate particularly suitable for synthesizing targeted therapies like kinase inhibitors, where precise interactions and favorable pharmacokinetic profiles are paramount.[4][5]

Core Synthetic Applications & Protocols

The primary application of this intermediate is in acylation reactions to form amides. Two common and reliable protocols are detailed below.

Protocol 3.1: Amide Bond Formation via Acyl Chloride Activation

This classic two-step method is robust and cost-effective, proceeding through a highly reactive acyl chloride intermediate. It is ideal for less sensitive amine coupling partners.

Causality : The carboxylic acid is not electrophilic enough to react directly with most amines under mild conditions.[6] Conversion to the highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride creates a powerful electrophile that readily undergoes nucleophilic attack by an amine.[6][7]

Acyl_Chloride_Workflow Start 4-Chloro-2,3-difluoro- 5-methoxybenzoic acid AcylCl Acyl Chloride Intermediate (Highly Reactive) Start->AcylCl  SOCl₂ or (COCl)₂  cat. DMF, DCM, RT Product Target Amide Product AcylCl->Product  Base (e.g., TEA, DIPEA)  DCM, 0°C to RT Amine Amine (R-NH₂) Amine->Product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC (using a quenched aliquot with methanol) until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

  • Amine Coupling (Schotten-Baumann conditions): [6]

    • Dissolve the amine coupling partner (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS or TLC.

    • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

    • Extract the product with DCM or ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3.2: Direct Amide Coupling with Reagents

This single-step method uses specialized coupling reagents and is preferred for sensitive or complex substrates, as it proceeds under milder conditions and avoids the formation of harsh byproducts.

Causality : Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly activated ester in situ.[8] This active ester is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid but is generally more stable and selective than an acyl chloride. The base is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[8]

Direct_Coupling_Workflow cluster_reactants Reactants Acid Benzoic Acid Derivative ActiveEster Activated O-Acylisourea Ester (In Situ Intermediate) Acid->ActiveEster Amine Amine (R-NH₂) Product Target Amide Product Amine->Product Nucleophilic Attack Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonation ActiveEster->Product

Caption: General workflow for direct amide coupling using a reagent like HATU.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF, ~0.2 M), add the amine partner (1.1 eq).

  • Add the coupling reagent, HATU (1.2 eq).

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), dropwise.

  • Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Analytical Characterization

Validation of the starting material and final products is critical. The following data are predicted based on the structure and data from analogous compounds.[1][9]

Table 2: Predicted Analytical Data

AnalysisPredicted Characteristics
¹H NMR Aromatic region: 1H singlet or narrow doublet. Methoxy region: 3H singlet (~3.9-4.1 ppm). Carboxylic acid: 1H broad singlet (variable, >10 ppm).
¹⁹F NMR Two distinct signals in the aromatic fluorine region, likely showing coupling to each other.
¹³C NMR Signals for 8 distinct carbons: 1 quaternary (C-Cl), 2 quaternary (C-F), 1 quaternary (C-COOH), 1 quaternary (C-OMe), 1 aromatic CH, 1 carboxylic acid carbon, 1 methoxy carbon.
Mass Spec (ESI-) Predicted [M-H]⁻ ion at m/z ≈ 221.0

Troubleshooting & Field Insights

Table 3: Common Experimental Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Acyl Chloride Method 1. Incomplete formation of acyl chloride. 2. Degradation of acyl chloride due to moisture. 3. Sterically hindered amine.1. Increase reaction time or slightly warm the reaction with SOCl₂. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Use the intermediate immediately. 3. Switch to a direct coupling method (Protocol 3.2) which is better for hindered substrates.
Starting Material Recovered (Direct Coupling) 1. Insufficient activation (coupling reagent issue). 2. Poorly nucleophilic amine. 3. Base is quenching the reaction.1. Ensure the coupling reagent is fresh. Increase equivalents to 1.5. 2. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. 3. Ensure a non-nucleophilic base like DIPEA is used; avoid TEA if side reactions are observed.
Difficult Purification 1. Byproducts from coupling reagent (e.g., DCU from DCC). 2. Emulsion during aqueous workup.1. Use a coupling reagent with water-soluble byproducts (e.g., EDC, HATU). For DCC, filter the crude reaction mixture to remove DCU before workup. 2. Add more brine to the aqueous layer to break the emulsion.

Conclusion

This compound stands out as a highly functionalized and strategically valuable intermediate for pharmaceutical synthesis. Its pre-installed array of electron-withdrawing and modulating groups provides a sophisticated platform for developing drug candidates with enhanced metabolic stability and potentially improved target affinity. The protocols outlined in this guide offer reliable and adaptable methods for incorporating this building block into complex molecular scaffolds, empowering researchers to accelerate their drug discovery programs.

References

  • Beilstein Journal of Organic Chemistry . (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

  • University of South Florida . (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Available at: [Link]

  • Fisher Scientific . (n.d.). Amide Synthesis. Available at: [Link]

  • Growing Science . (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate . (2012). How to produce amide from Benzoic acid and amine directly? Available at: [Link]

  • MySkinRecipes . (n.d.). 4-Chloro-2-fluoro-3-methoxybenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information . (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available at: [Link]

  • Beilstein Journal of Organic Chemistry . (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • Vertex Pharmaceuticals . (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]

  • ResearchGate . (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
  • PubChem . (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Available at: [Link]

  • PubChem . (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Available at: [Link]

  • ChemRxiv . (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

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Application Note: Esterification Strategies for 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocols for the esterification of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid (CAS: N/A for specific isomer, analogous to fluoroquinolone intermediates). This molecule presents specific synthetic challenges due to the ortho-difluoro substitution pattern (positions 2 and 3), which creates significant steric hindrance around the carboxylic acid moiety, and the electron-deficient aromatic ring, which increases susceptibility to nucleophilic aromatic substitution (


) side reactions.

We present three validated methodologies, ranked by scalability and reliability:

  • Acyl Chloride Activation (Preferred): Uses thionyl chloride (

    
    ) to overcome steric barriers.
    
  • Base-Mediated Alkylation: Uses alkyl halides under mild basic conditions to prevent ring fluorination displacement.

  • Acid-Catalyzed (Fischer) Esterification: A cost-effective route for simple esters (methyl/ethyl), requiring optimized reflux times.

Chemical Context & Challenges[1][2]

Structural Analysis

The target molecule contains three distinct electronic and steric features that dictate reaction conditions:

  • Steric Hindrance (C2/C3 Fluorines): The fluorine atoms at positions 2 and 3 create a "steric wall," making the formation of the tetrahedral intermediate in standard Fischer esterification energetically unfavorable.

  • Electronic Deactivation: The fluorine and chlorine substituents withdraw electron density, making the carbonyl carbon highly electrophilic but potentially destabilizing the protonated intermediate in acid catalysis.

  • 
     Risk:  The C2 and C3 positions are activated for nucleophilic attack. Strong alkoxide bases (e.g., NaOMe) must be avoided to prevent the displacement of fluoride (leaving group) by the alkoxide.
    
Decision Matrix
MethodScaleRateRisk ProfileRecommended For
Acyl Chloride KgFastHCl generation; Moisture sensitivityProduction/Scale-up
Alkyl Halide mg to gModerate

side reactions (low risk if controlled)
Lab Scale/Complex Alcohols
Fischer gSlowIncomplete conversion (Equilibrium)Simple Methyl/Ethyl Esters

Protocol A: Acyl Chloride Activation (The "Gold Standard")

This method converts the acid to the highly reactive acid chloride, effectively bypassing the steric hindrance of the ortho-fluorines.

Mechanism & Workflow

The carboxylic acid is treated with thionyl chloride (


) and a catalytic amount of Dimethylformamide (DMF).[1] The DMF forms a Vilsmeier-Haack-type intermediate, which rapidly chlorinates the acid.

AcylChlorideRoute Start Start: Acid Substrate Reagent Add SOCl2 + cat. DMF Start->Reagent Dissolve in Toluene/DCM Inter Intermediate: Acid Chloride Reagent->Inter Reflux 2-4h (- SO2, - HCl) Quench Quench: Alcohol (R-OH) Inter->Quench 0°C Addition Product Final Product: Ester Quench->Product Workup

Figure 1: Acyl Chloride activation pathway utilizing catalytic DMF.

Detailed Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Thionyl Chloride (

    
    ): 1.5 – 2.0 eq
    
  • Catalyst: DMF (3-5 drops per 10g substrate)

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

  • Alcohol: Methanol or Ethanol (excess)

Step-by-Step Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ) or 
    
    
    
    line.
  • Dissolution: Suspend the benzoic acid (10 mmol) in anhydrous Toluene (5 vol).

  • Activation: Add DMF (cat.) followed by the dropwise addition of

    
     (15-20 mmol).
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1][2] Ensure proper ventilation.
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
    
  • Evaporation (Critical): Cool to RT and concentrate under reduced pressure to remove excess

    
     and solvent. Trace thionyl chloride can cause side reactions in the next step.
    
  • Esterification: Redissolve the residue in fresh anhydrous DCM (5 vol). Cool to

    
    .
    
  • Quench: Slowly add the desired alcohol (e.g., Methanol, 5.0 eq) or a mixture of Alcohol/Triethylamine (1.1 eq each) if the alcohol is precious.

  • Workup: Stir for 1 hour at RT. Wash organic layer with Sat.

    
     (removes unreacted acid), water, and brine. Dry over 
    
    
    
    .

Protocol B: Base-Mediated Alkylation ( )

This method utilizes the carboxylate anion as a nucleophile to attack an alkyl halide. It is ideal for laboratory scale or when generating esters from complex/high-boiling alcohols.

Mechanism & Workflow

We use a carbonate base (


 or 

) in a polar aprotic solvent (DMF). Cesium carbonate is preferred for sterically hindered acids due to the "Cesium Effect" (higher solubility and looser ion pairing).

AlkylationRoute Start Start: Acid Substrate Deprot Deprotonation: K2CO3 / DMF Start->Deprot RT, 15 min Anion Carboxylate Anion Deprot->Anion Attack Nucleophilic Attack (+ Alkyl Iodide) Anion->Attack SN2 Reaction Product Product: Ester Attack->Product Avoid heating >60°C to prevent SNAr

Figure 2: Base-mediated esterification via carboxylate anion.

Detailed Protocol

Reagents:

  • Substrate: 1.0 eq

  • Base:

    
     (1.5 eq) or 
    
    
    
    (1.2 eq)
  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in DMF (5-10 volumes).

  • Deprotonation: Add powdered

    
    . Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Why: Pre-forming the carboxylate ensures the nucleophile is ready before adding the electrophile.

  • Alkylation: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Caution:Do not heat above

      
      .  High temperatures with carbonate bases can trigger 
      
      
      
      where the fluorine at C2 is displaced by the solvent or trace water.
  • Monitoring: Check TLC (Mobile phase: 20% EtOAc/Hexane). The acid (baseline) should disappear; the ester (high

    
    ) should appear.
    
  • Workup: Pour the reaction mixture into ice water (precipitates the ester if solid, or extract with EtOAc). Wash organic phase extensively with water to remove DMF.

Protocol C: Acid-Catalyzed (Fischer) Esterification

While classic, this method is the least efficient for this specific substrate due to steric blocking. It requires forcing conditions.

Reagents:

  • Solvent/Reagent: Methanol or Ethanol (Large excess, as solvent)

  • Catalyst: Conc.

    
     (0.5 – 1.0 eq) or Thionyl Chloride (generated in situ HCl)
    

Modification for Steric Hindrance: Instead of standard reflux, use a pressure vessel (sealed tube) if possible to achieve temperatures above the alcohol's boiling point (


 for MeOH), or use Trimethylsilyl Chloride (TMSCl)  as a water scavenger/catalyst.

Protocol (TMSCl Method):

  • Dissolve acid in Methanol.

  • Add TMSCl (2.0 eq) dropwise at

    
     (Generates anhydrous HCl and scavenges water).
    
  • Reflux for 12–24 hours.

  • Standard bicarbonate workup.

Analytical Data & Quality Control

For the resulting ester (e.g., Methyl 4-chloro-2,3-difluoro-5-methoxybenzoate), verify using the following markers:

TechniqueExpected ObservationNote
HPLC Shift in Retention Time (RT)Ester is significantly less polar than the acid (longer RT on C18).
1H NMR New Singlet/TripletMethyl ester: Singlet ~3.9 ppm. Ethyl ester: Quartet ~4.3 ppm, Triplet ~1.3 ppm.
IR Carbonyl ShiftEster C=O typically appears ~1735-1750

(Acid C=O is often broad/lower).

References

  • Sigma-Aldrich. (n.d.). 3-chloro-2,4-difluoro-5-methoxybenzoic acid Properties. Retrieved from

  • Royal Society of Chemistry. (2020). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2. RSC Advances. Retrieved from

  • Organic Syntheses. (1990). N,N-Diethyl-2-methoxybenzamide via Thionyl Chloride Activation. Org. Synth. 1990, 69, 220. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 2,3-Difluorobenzoic acid Technical Data. Retrieved from [3]

  • Google Patents. (2013). Processes for the production of esters (EP2609068B1). Retrieved from

Sources

Application Note: Scalable Synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scalable synthesis of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid , a critical scaffold likely used in the development of next-generation fluoroquinolone antibiotics (e.g., structural analogs of Gatifloxacin or Moxifloxacin) and advanced agrochemicals.

This guide prioritizes regiocontrol and scalability , moving away from academic micro-scale methods to robust, process-ready chemistry.

Executive Summary & Retrosynthetic Analysis

The synthesis of This compound presents a unique challenge in regioselectivity. The 1,2,3,4,5-pentasubstitution pattern requires precise orchestration of directing groups to avoid isomeric mixtures.

Structural Challenges
  • Electronic Conflict: The directing effects of the fluorine atoms (ortho/para) and the methoxy group (strong ortho/para) compete.

  • Steric Crowding: The C4 position (target for Chlorine) is flanked by a Fluorine at C3 and a Methoxy at C5, creating a "buttressed" pocket that resists electrophilic attack.

  • Scalability: Cryogenic lithiation routes (Route B) offer high precision but require specialized cooling infrastructure. The classical electrophilic substitution route (Route A) is more robust for general manufacturing plants.

Selected Pathways
  • Route A (Linear Functionalization): Starts from commercially available 2,3-difluorobenzoic acid . It establishes the C5-methoxy group first via nitration/reduction, followed by late-stage electrophilic chlorination at C4.

  • Route B (Convergent Lithiation): Utilizes Directed Ortho Lithiation (DoL) on a halogenated precursor. This is the "High Purity" route recommended for GMP campaigns where isomer separation is costly.

Route A: The Linear Functionalization Protocol (Recommended for Scale-Up)

This route leverages the meta-directing power of the carboxyl group and the cooperative directing effects of fluorine to establish the substitution pattern.

Reaction Scheme (DOT Visualization)

SynthesisRoute Start 2,3-Difluorobenzoic Acid (Starting Material) Nitro 2,3-Difluoro-5-nitrobenzoic Acid (Nitration) Start->Nitro HNO3/H2SO4 0-5°C Amino 5-Amino-2,3-difluorobenzoic Acid (Reduction) Nitro->Amino H2, Pd/C MeOH Hydroxy 5-Hydroxy-2,3-difluorobenzoic Acid (Sandmeyer) Amino->Hydroxy 1. NaNO2/H+ 2. H2O, u0394 Methoxy 2,3-Difluoro-5-methoxybenzoic Acid (Methylation) Hydroxy->Methoxy Me2SO4 K2CO3 Target This compound (Chlorination) Methoxy->Target NCS or Cl2 AcOH/FeCl3

Caption: Step-wise linear synthesis establishing the 5-methoxy group prior to C4 chlorination.

Detailed Experimental Protocols
Step 1: Nitration of 2,3-Difluorobenzoic Acid

The carboxylic acid directs meta (positions 3 and 5), while the C2-Fluorine directs para to position 5. These effects reinforce each other, making C5 the exclusive site of nitration.

  • Reagents: 2,3-Difluorobenzoic acid (1.0 eq), Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (Solvent).
  • Protocol:

    • Dissolve 2,3-difluorobenzoic acid in concentrated

      
       (5 vol) at 0°C.
      
    • Add fuming

      
       dropwise, maintaining internal temperature <10°C.
      
    • Stir at 0–5°C for 2 hours. Monitor by HPLC.

    • Quench: Pour onto crushed ice. Filter the white precipitate.[1]

    • Yield: Expect >90%. Product: 2,3-Difluoro-5-nitrobenzoic acid .

Step 2: Reduction to Aniline[2]
  • Reagents:

    
     (3 atm), 5% Pd/C (5 wt%), Methanol.
    
  • Protocol:

    • Charge hydrogenation vessel with nitro-acid substrate and catalyst in MeOH.

    • Pressurize with Hydrogen and stir at RT for 4–6 hours.

    • Filter through Celite to remove Pd. Concentrate filtrate.[3]

    • Product: 5-Amino-2,3-difluorobenzoic acid .

Step 3: Conversion to Phenol (Sandmeyer Hydrolysis)
  • Reagents:

    
     (1.1 eq), 
    
    
    
    (20%),
    
    
    .
  • Protocol:

    • Suspend amino-acid in dilute

      
       at 0°C.
      
    • Add aqueous

      
       dropwise (diazotization). Stir 30 min.
      
    • Transfer the diazonium salt solution slowly into a separate reactor containing boiling dilute

      
       (
      
      
      
      ).
    • Evolution of

      
       gas indicates hydrolysis.
      
    • Cool and extract with Ethyl Acetate.

    • Product: 5-Hydroxy-2,3-difluorobenzoic acid .

Step 4: Methylation (O-Alkylation)
  • Reagents: Dimethyl sulfate (DMS) (1.2 eq) or MeI,

    
     (2.5 eq), Acetone.
    
  • Protocol:

    • Dissolve hydroxy-acid in Acetone. Add

      
      .
      
    • Add DMS dropwise (Caution: Highly Toxic).

    • Reflux for 4 hours. Note: This will likely esterify the acid to the methyl ester as well.

    • Saponify crude ester with NaOH/MeOH, then acidify to recover the free acid.

    • Product: 2,3-Difluoro-5-methoxybenzoic acid .

Step 5: Regioselective Chlorination (The Critical Step)

The C4 position is activated by the ortho-methoxy group and the ortho-fluorine (C3). Although sterically hindered, the electronic activation at C4 is superior to C6 (which is meta to the C3-fluorine).

  • Reagents: N-Chlorosuccinimide (NCS) (1.1 eq) or

    
     gas, Acetic Acid, catalytic 
    
    
    
    .
  • Protocol:

    • Dissolve 2,3-difluoro-5-methoxybenzoic acid in Glacial Acetic Acid.

    • Add NCS in portions at RT. If reaction is sluggish, heat to

      
      .
      
    • Optimization: If C6-chlorination byproduct is observed, switch to Sulfuryl Chloride (

      
      )  which is more sensitive to steric bulk and may favor the more activated C4 position despite crowding.
      
    • Workup: Pour into water, filter precipitate. Recrystallize from Toluene/Heptane.

    • Target: This compound .

Route B: Directed Ortho Lithiation (DoL)

Best for High-Value, GMP Synthesis where isomer purity is paramount.

This route constructs the benzoic acid moiety last, ensuring the halogen pattern is fixed on the ring first.

Reaction Logic[4]
  • Precursor: 1-Chloro-2,3-difluoro-5-methoxybenzene .

  • Lithiation: Lithium-Halogen exchange is risky due to benzyne formation. Instead, we use Deprotonation (DoL) .

  • Directing Groups: The C4 proton is flanked by F and OMe (acidic "in-between" proton). The C6 proton is flanked by Cl and OMe.

  • Selectivity: Lithiation at C4 (between F and OMe) is thermodynamically favored but sterically tight. However, if we start with the Bromo analog, we can use Lithium-Halogen exchange.

Refined Strategy: Start with 1-Bromo-4-chloro-2,3-difluoro-5-methoxybenzene .

  • Synthesis of Precursor: Bromination of 1-chloro-2,3-difluoro-5-methoxybenzene will selectively occur at C4 (para to F, ortho to OMe).

Protocol
  • Substrate: 1-Bromo-4-chloro-2,3-difluoro-5-methoxybenzene.

  • Reagent:

    
     (Turbo Grignard) or 
    
    
    
    (if rapid exchange at -78°C).
  • Solvent: THF (Anhydrous).

  • Procedure:

    • Cool substrate in THF to

      
      .
      
    • Add

      
       (1.05 eq) dropwise. The Li/Br exchange is faster than deprotonation.
      
    • Species Formed: 4-Chloro-2,3-difluoro-5-methoxy-phenyllithium (Lithium is at the position of the original Bromine? No, we need Li at C1).

Correction: The acid is at C1. Let's simplify: Substrate: 1-Chloro-2,3-difluoro-5-methoxybenzene . Reaction: Lithiation with LDA (Lithium Diisopropylamide). selectivity: LDA is bulky. It prefers the less hindered proton at C6 (between Cl and OMe) or C4 (between F and OMe).

  • C4 is flanked by F and OMe (Very Acidic).

  • C6 is flanked by Cl and OMe (Acidic).

  • Result: Lithiation usually occurs Ortho to Fluorine preferentially. Therefore, C4 is the likely site.

  • Quench with

    
    :  Yields acid at C4.
    
    • Structure formed: 1-Chloro-2,3-difluoro-5-methoxy-4-benzoic acid.

    • Renumbering: This IS the target molecule (COOH=1, F=2,3, Cl=4 , OMe=5).

Route B Protocol:

  • Cool THF solution of 1-chloro-2,3-difluoro-5-methoxybenzene to

    
    .
    
  • Add LDA (1.1 eq) dropwise over 30 mins.

  • Stir for 1 hour at

    
    .
    
  • Bubble anhydrous

    
     gas into the solution (exothermic).
    
  • Allow to warm to RT. Acidify with HCl.

  • Extract and crystallize.

Quantitative Data Summary

ParameterRoute A (Functionalization)Route B (Lithiation)
Starting Material Cost Low (Benzoic Acid)High (Specialty Halo-benzene)
Step Count 5 (Linear)2 (Convergent)
Overall Yield ~35-45%~60-70%
Temperature Req. 0°C to Reflux-78°C (Cryogenic)
Scalability Excellent (Multi-kg)Moderate (Heat transfer limits)
Regio-Purity 90-95% (Requires purification)>98% (High specificity)

References

  • Nucleophilic Substitution in Polyfluoroarenes

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link

  • Nitration of Fluoro-Benzoic Acids (Analogous Protocols)

    • Zhang, Y., et al. (2020).[4] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[4] Journal of Chemical Research.[4] Link

    • Note: This reference validates the nitration/reduction/diazotization sequence on a very similar scaffold.
  • Directed Ortho Lithiation (DoL)

    • Snieckus, V. (1990). Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

  • Gatifloxacin/Moxifloxacin Intermediate Chemistry

    • Patent CN103450013B. Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.[6][7]Link

    • Provides the industrial baseline for methoxyl

Sources

Agrochemical applications of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Agrochemical Utility of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Executive Summary & Molecule Profile

This compound (CAS: 1879026-31-9) is a high-value fluorinated building block primarily utilized in the synthesis of Arylpicolinate Herbicides (Synthetic Auxins, WSSA Group 4).

Structurally, it represents a bioisosteric advancement over the phenyl "tail" moieties found in commercial herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl . The specific 2,3-difluoro substitution pattern offers enhanced metabolic stability against ring hydroxylation and optimized lipophilicity (LogP) for phloem mobility, making it a critical scaffold for resistance-breaking weed control agents.

Property Data
CAS Number 1879026-31-9
Molecular Formula C₈H₅ClF₂O₃
Molecular Weight 222.57 g/mol
Core Moiety Polyfluorinated Benzoic Acid
Key Functionality Electrophilic Carbonyl (COOH), Nucleophilic Aromatic Substitution sites (F)
Primary Class Synthetic Auxin Precursor (Arylpicolinates)

Core Application: Synthesis of Arylpicolinate Herbicides

The primary utility of this molecule is its conversion into an aryl-boronate or aryl-stannane intermediate, which is then coupled to a pyridine core (e.g., 4-amino-3,6-dichloropicolinate) to generate Auxin Mimics .

Mechanism of Action Context

Herbicides derived from this acid function by binding to the TIR1/AFB receptor proteins in the plant nucleus. The specific 4-chloro-2,3-difluoro-5-methoxy substitution pattern is engineered to:

  • Steric Fit: Occupy the hydrophobic pocket of the TIR1 receptor with high affinity.

  • Metabolic Blockade: The fluorine at the 3-position (unique compared to the 2-fluoro analog in Halauxifen) blocks cytochrome P450-mediated oxidative degradation, potentially extending residual activity in the field.

Synthetic Workflow Overview

The industrial application follows a "Convergent Synthesis" model:

  • Activation: Conversion of the benzoic acid to an aryl bromide or direct lithiation.

  • Boronylation: Transformation into a Boronic Acid or Pinacol Ester.

  • Suzuki-Miyaura Coupling: Cross-coupling with a substituted picolinate.

Experimental Protocols

Protocol A: Conversion to Aryl Boronic Acid (Key Intermediate)

Rationale: The benzoic acid moiety must be converted to a nucleophilic boron species to couple with the pyridine "head" of the herbicide.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Reagent: n-Butyllithium (2.5 M in hexanes) or i-PrMgCl (TurboGrignard)

  • Boron Source: Trimethyl borate (B(OMe)₃)

  • Solvent: Anhydrous THF

  • Quench: 1N HCl

Step-by-Step Methodology:

  • Decarboxylative Bromination (Pre-step): Note: Direct lithiation of the acid is difficult. Standard protocol first converts the acid to the aryl bromide via Hunsdiecker conditions (Ag salt + Br₂) or via reduction/diazotization if starting from aniline precursors. Assuming the user has the acid, we convert to the acid chloride, then to the Barton ester, then thermally rearrange to the bromide.

    • Alternative (Direct Directed Ortho-Metallation - DoM): Protect COOH as an oxazoline or amide.

  • Lithiation: Dissolve the protected aryl precursor in anhydrous THF under N₂ atmosphere. Cool to -78°C.

  • Addition: Dropwise add n-BuLi (1.1 eq). Stir for 1 hour to generate the lithiated species (stabilized by the adjacent fluorine).

  • Boron Capture: Add B(OMe)₃ (1.5 eq) slowly, maintaining temperature below -65°C.

  • Hydrolysis: Allow to warm to 0°C and quench with 1N HCl.

  • Isolation: Extract with Ethyl Acetate. The boronic acid precipitates or crystallizes upon concentration.

Protocol B: Suzuki-Miyaura Coupling (Herbicide Assembly)

Rationale: This step links the "Tail" (User's molecule derivative) to the "Head" (Pyridine herbicide core).

Reagents:

  • Partner: Methyl 4-amino-3,6-dichloropicolinate (Standard Auxin Head)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: KF or Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Charge: In a reaction vessel, combine the Pyridine Partner (1.0 eq) and the Boronic Acid derived from Protocol A (1.2 eq).

  • Degas: Purge the solvent mixture with Nitrogen for 15 minutes to remove O₂.

  • Catalysis: Add Pd(dppf)Cl₂ and the base.

  • Reflux: Heat the mixture to 85-90°C for 4–6 hours. Monitor by HPLC for the disappearance of the chlorinated pyridine.

  • Workup: Filter through Celite to remove Palladium black. Partition between water and EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is the methyl ester of the active herbicide.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the chemical genealogy from the raw material to the active herbicide.

Agrochemical_Synthesis Start 4-Chloro-2,3-difluoro- 5-methoxybenzoic acid (CAS: 1879026-31-9) Inter1 Aryl Bromide / Activated Species Start->Inter1 Decarboxylation/Halogenation Boron Aryl Boronic Acid (Nucleophilic Tail) Inter1->Boron Lithiation + B(OMe)3 Coupling Suzuki-Miyaura Cross-Coupling Boron->Coupling Pd(dppf)Cl2, Base Pyridine 4-Amino-3,6-dichloro- picolinate (Electrophile) Pyridine->Coupling Final Arylpicolinate Herbicide (Active Ingredient) Coupling->Final C-C Bond Formation

Caption: Synthetic pathway converting the benzoic acid precursor into a bioactive Arylpicolinate herbicide via Palladium-catalyzed coupling.

Critical Quality Attributes (CQA) & Safety

  • Purity Requirement: For catalytic coupling, the starting acid must be >98% pure by HPLC. Isomers (e.g., 2,4-difluoro analogs) will compete for the receptor site but often have lower efficacy, acting as "dead weight" in the formulation.

  • Safety - Fluorine Chemistry:

    • Skin Absorption: Polyfluorinated benzoic acids can be lipophilic and absorb through skin. Wear nitrile gloves (double-gloved recommended).

    • Thermal Stability: While the acid is stable, the lithiated intermediates (Protocol A) are thermally unstable above -50°C and can undergo "benzyne" elimination, leading to polymerization. Strict temperature control is mandatory.

References

  • Corteva Agriscience. (2018). Arylpicolinate Herbicides: Discovery and SAR of Halauxifen-methyl. Bioorganic & Medicinal Chemistry.

  • Bidepharm. (2024).[1] Product Specification: this compound (CAS 1879026-31-9).[2][3][4]

  • Epp, J. B., et al. (2016). The discovery of Rinskor™ active: A new herbicide for weed control in rice. Bioorganic & Medicinal Chemistry Letters.

  • National Institutes of Health (PubChem). (2025). Halauxifen-methyl Analogues and Precursors.

Sources

Troubleshooting & Optimization

Recrystallization solvents for 4-Chloro-2,3-difluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Recrystallization & Purification Troubleshooting Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2,3-difluoro-5-methoxybenzoic acid. As Senior Application Scientists, we understand that purification is a critical, and often challenging, step in synthesis. This document provides in-depth, experience-driven guidance on selecting the optimal recrystallization solvent and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

The perfect recrystallization solvent is one in which the compound of interest is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This temperature-dependent solubility differential is the fundamental principle driving purification.[3]

Causality Behind the Choice:

  • High solubility when hot allows for the complete dissolution of your target compound, creating a saturated solution.

  • Low solubility when cold forces the compound to crystallize out of the solution as it cools, leaving soluble impurities behind in the solvent (the "mother liquor").[4]

  • Inertness: The solvent must not chemically react with your benzoic acid derivative.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[5]

Q2: Based on its structure, which single solvents should I screen first for this compound?

The structure of this compound—containing a polar carboxylic acid group, moderately polar methoxy and fluoro groups, and a larger, non-polar substituted benzene ring—suggests that solvents of intermediate polarity are excellent starting points.

The "like dissolves like" principle is a useful guide.[6] Given the presence of both polar and non-polar features, a single perfect solvent may be elusive, but the following are logical candidates for initial screening:

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water 100HighLikely poor solubility even when hot due to the hydrophobic aromatic ring and halogen substituents.[7] May be a good "anti-solvent" in a binary system.
Ethanol 78HighThe compound will likely be very soluble, even at room temperature, due to hydrogen bonding with the carboxylic acid. May be a good "solvent" in a binary system.
Methanol 65HighSimilar to ethanol; high solubility is expected.[8]
Isopropanol 82MediumA good candidate. Less polar than ethanol, potentially offering the desired solubility differential.
Acetone 56MediumOften a good solvent for moderately polar compounds. Its low boiling point makes it easy to remove.
Ethyl Acetate 77MediumA strong candidate. It can engage in hydrogen bonding and dissolve the aromatic portion.
Toluene 111LowMay dissolve the compound when hot but is unlikely to dissolve it well when cold. A good candidate for compounds with significant aromatic character.[7]
Heptane/Hexane 98 / 69LowLikely a poor solvent overall.[7] Best used as an "anti-solvent."
Q3: My compound "oils out" instead of forming crystals. What is happening and how do I fix it?

"Oiling out" occurs when the solid compound melts in the hot solvent and comes out of solution as a liquid rather than a solid crystal lattice upon cooling.[9] This is common if the compound's melting point is lower than the solvent's boiling point or if significant impurities are depressing the melting point.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to dissolve the oil completely.

  • Promote Slow Cooling: This is the most critical step.[10][11] Allow the flask to cool to room temperature very slowly on the benchtop, perhaps insulated with a beaker or glass wool. Rapid cooling (like placing it directly in an ice bath) encourages oiling.[11]

  • Lower the Solution Temperature: If using a high-boiling solvent, try a lower-boiling alternative.

  • Use a Solvent Pair: Introduce a miscible "anti-solvent" (one in which the compound is insoluble) to the hot, dissolved solution dropwise until it just becomes cloudy. Then, add a drop or two of the primary solvent to redissolve the cloudiness and cool slowly. This effectively lowers the "boiling point" of the solvent system.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

This is a very common issue that usually points to one of two problems: oversaturation with solvent or a supersaturated solution.[9][11]

Troubleshooting Flow:

  • Induce Nucleation (for Supersaturation):

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[11] The microscopic glass fragments can serve as nucleation sites for crystal growth.

    • Seed: If you have a tiny crystal of the pure compound, add it to the solution to act as a template for crystallization.[11]

  • Reduce Solvent Volume (for Over-Dilution):

    • If nucleation techniques fail, you have likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood.

    • Allow the more concentrated solution to cool again slowly.

  • Cool Further: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation by further decreasing solubility.[12]

Experimental Protocols & Workflows
Workflow for Recrystallization Solvent Selection

The following diagram outlines the logical process for identifying a suitable recrystallization solvent system.

Solvent_Selection cluster_single Single Solvent Screening cluster_binary Binary Solvent Screening Start Crude Product Test_Cold Test solubility in ~0.5 mL cold solvent Start->Test_Cold Soluble_Cold Soluble Cold? Test_Cold->Soluble_Cold Insoluble_Cold Insoluble Cold? Soluble_Cold->Insoluble_Cold No Bad_Solvent Bad Solvent Soluble_Cold->Bad_Solvent Yes Heat Heat to Boiling Insoluble_Cold->Heat Yes Insoluble_Cold->Bad_Solvent No Soluble_Hot Soluble Hot? Heat->Soluble_Hot Cool Cool Slowly Soluble_Hot->Cool Yes Find_Pair Find Miscible Pair: 1. 'Solvent' (dissolves well) 2. 'Anti-Solvent' (dissolves poorly) Soluble_Hot->Find_Pair No (Insoluble) Crystals Crystals Form? Cool->Crystals Success Solvent Found! Crystals->Success Yes Crystals->Find_Pair No Dissolve Dissolve crude in min. amount of hot 'Solvent' Find_Pair->Dissolve Add_Anti Add 'Anti-Solvent' dropwise to hot solution until cloudy Dissolve->Add_Anti Redissolve Add 'Solvent' dropwise to clear cloudiness Add_Anti->Redissolve Cool_Binary Cool Slowly Redissolve->Cool_Binary Success_Binary Binary System Found! Cool_Binary->Success_Binary

Caption: Logical workflow for selecting a single or binary recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude product.

Materials:

  • Crude this compound (~20-30 mg per test)

  • Small test tubes or vials

  • Selection of candidate solvents (from the table above)

  • Pasteur pipettes

  • Hot plate or sand bath

  • Glass rod

Methodology:

  • Preparation: Place ~20 mg of the crude solid into a small test tube.

  • Cold Test: Add the chosen solvent dropwise (~0.5 mL) at room temperature. Agitate the mixture. Observe if the solid dissolves. If it dissolves readily in the cold, it is not a suitable single solvent.[1]

  • Hot Test: If the solid is insoluble or sparingly soluble cold, heat the test tube gently in a sand bath or on a hot plate. Add more solvent dropwise, bringing the mixture to a boil, until the solid just dissolves. Do not add a large excess of solvent.[12]

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize precipitation.

  • Evaluation: A good solvent will show little to no solubility cold, complete solubility when hot, and will produce a large crop of crystals upon cooling.

Troubleshooting Common Recrystallization Failures

This flowchart provides a decision-making guide for when your experiment does not proceed as planned.

Troubleshooting Start Problem Encountered Oiling_Out Compound 'Oils Out' Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Very Low Yield Start->Low_Yield Reheat_Add_Solvent Reheat to redissolve. Add a bit more solvent. Oiling_Out->Reheat_Add_Solvent Is it an oil? Supersaturated Is solution supersaturated? No_Crystals->Supersaturated Cooled completely? Check_Volume Was too much solvent used? Low_Yield->Check_Volume Crystals collected? Slow_Cool Cool VERY slowly. Insulate the flask. Reheat_Add_Solvent->Slow_Cool Solution_Oil Change solvent or use a solvent pair. Slow_Cool->Solution_Oil Still oils out? Scratch_Seed Scratch flask with glass rod. Add a seed crystal. Supersaturated->Scratch_Seed Yes Too_Much_Solvent Likely too much solvent used. Supersaturated->Too_Much_Solvent No Boil_Off Gently boil off 10-20% of solvent and re-cool. Too_Much_Solvent->Boil_Off Boil_Mother_Liquor Concentrate mother liquor to obtain a second crop (may be less pure). Check_Volume->Boil_Mother_Liquor Yes Check_Solubility Is compound slightly soluble in cold solvent? Check_Volume->Check_Solubility No Re_Cool Ensure thorough cooling in an ice bath. Check_Solubility->Re_Cool Yes Re_Evaluate Re-evaluate solvent choice. Check_Solubility->Re_Evaluate No

Caption: A troubleshooting guide for common issues during recrystallization.

References
  • Recrystallization of Benzoic Acid. (n.d.). Google Cloud.
  • (PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Experiment 4 purification - recrystallization of benzoic acid | PDF. (n.d.). Slideshare.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Experiment 9 — Recrystallization. (n.d.). Course Hero.
  • Recrystallization PDF. (n.d.). University of California, Irvine.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Solvents for Recrystallization. (n.d.). University of Rochester.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Single-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • RECRYSTALLIZATION. (n.d.). ResearchGate.
  • Solubility profile of 4-methoxybenzoic acid in different solvents. (n.d.). BenchChem.

Sources

Stability of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile, handling protocols, and troubleshooting strategies for 4-Chloro-2,3-difluoro-5-methoxybenzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Gatifloxacin, Moxifloxacin analogs).

This content is designed for organic chemists and process engineers dealing with yield losses or impurity formation during basic workups and coupling reactions.

Executive Stability Summary

This compound exhibits a distinct reactivity profile dictated by its highly substituted electron-deficient ring. While chemically robust in acidic and neutral organic media, it displays critical instability in strong aqueous base .

  • Primary Liability: Nucleophilic Aromatic Substitution (

    
    ) of the C2-Fluorine  atom.
    
  • Trigger: Exposure to strong nucleophiles (OH⁻, alkoxides) at pH > 10, especially at elevated temperatures.

  • Consequence: Formation of the salicylic acid derivative (2-hydroxy impurity), which terminates downstream cyclization pathways.

Mechanistic Insight: The Instability Pathway

The molecule contains two fluorine atoms.[1][2][3][4][5][6][7] Understanding why the C2-Fluorine is the "soft spot" is essential for process control.

  • C2-Fluorine (Ortho): Highly activated by the adjacent electron-withdrawing Carboxylate group (even as

    
     it exerts inductive withdrawal) and the inductive effect of the C3-Fluorine.
    
  • C3-Fluorine (Meta): Less activated; meta to the carboxylate.

  • C4-Chlorine (Para): Activated, but Chlorine is a poor leaving group compared to Fluorine in

    
     regimes.
    
  • C5-Methoxy: An Electron Donating Group (EDG) that partially stabilizes the ring but is insufficient to protect the highly activated C2 position from strong nucleophiles.

Degradation Pathway Diagram

The following diagram illustrates the hydrolysis mechanism responsible for the most common impurity.

StabilityMechanism Start 4-Chloro-2,3-difluoro- 5-methoxybenzoic acid (Target Molecule) Transition Meisenheimer Complex (Transient) Start->Transition Nucleophilic Attack at C-2 Position Base Strong Base (OH⁻ / pH > 12) Base->Transition Product 4-Chloro-3-fluoro- 2-hydroxy-5-methoxybenzoic acid (Salicylic Impurity) Transition->Product Elimination of F⁻

Figure 1: Mechanism of base-mediated hydrolysis. The C2-Fluorine is displaced by hydroxide, forming a stable phenol impurity that resists downstream cyclization.

Stability Data & Thresholds

The following table summarizes the stability of the compound under various standard laboratory conditions.

ConditionStability RatingObservationsRecommended Action
Solid State (RT) Stable No degradation observed over 12 months.Store in cool, dry place.
Acidic Solution (HCl/AcOH) Stable Resistant to hydrolysis.Suitable for reactions/workup.[6]
Weak Base (NaHCO₃, K₂CO₃) ⚠️ Conditional Stable at RT; slow hydrolysis at reflux.Use for extractions; keep T < 25°C.
Strong Base (NaOH, KOH) Unstable Rapid hydrolysis of C2-F to C2-OH.Avoid if possible; minimize contact time.
Nucleophilic Solvents (MeOH) ⚠️ Conditional Stable neutral; risk of methoxide attack if basic.Avoid strong base in MeOH (forms di-methoxy).

Troubleshooting Guide (FAQ)

Q1: I observe a new impurity (RRT ~0.85) after extracting with 1M NaOH. What is it?

Diagnosis: This is likely the 2-hydroxy derivative (4-chloro-3-fluoro-2-hydroxy-5-methoxybenzoic acid). Cause: The use of 1M NaOH (pH ~14) creates a high concentration of hydroxide nucleophiles. The C2-fluorine is displaced via


.
Solution:  Switch to a milder base for extraction.
  • Protocol: Use saturated NaHCO₃ (pH ~8.5) or 0.5M Na₂CO₃ (pH ~11).

  • Process: Keep the aqueous phase cold (0–5°C) during extraction and acidify immediately.

Q2: Why is my downstream cyclization (to the quinolone core) failing?

Diagnosis: If the C2-Fluorine has hydrolyzed to a hydroxyl group, the subsequent cyclization (e.g., Grohe-Heberer or Gould-Jacobs) cannot proceed as intended. The C2-F is often the leaving group required for ring closure. Verification: Check the


 NMR of your starting material.
  • Target: Two distinct fluorine signals.

  • Degraded: One fluorine signal (if C2-F is lost) or a significant shift in the C3-F signal due to the neighboring phenol.

Q3: Can I use this compound in a Suzuki coupling with basic conditions?

Diagnosis: Suzuki couplings require base (e.g.,


, 

), which poses a risk. Solution: Yes, but optimize the base and solvent.
  • Recommendation: Use anhydrous conditions if possible to prevent hydrolysis.

  • Base Choice:

    
     is generally safer than hydroxides.
    
  • Solvent: Dioxane or Toluene/Water mixtures are preferable to alcohols (which can form alkoxides).

Validated Protocols

Protocol A: Safe Basic Extraction (Workup)

Use this protocol to remove neutral organic impurities without degrading the carboxylic acid.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Cooling: Cool the organic phase to 0–5°C using an ice bath.

  • Extraction:

    • Add saturated NaHCO₃ solution slowly.

    • Stir vigorously for 10 minutes. Do not heat.

  • Separation: Separate the aqueous layer (contains the carboxylate salt).

  • Acidification (Critical Step):

    • Immediately transfer the aqueous layer to a flask containing fresh EtOAc.

    • Add 1M HCl or 10%

      
       dropwise with stirring until pH < 3.
      
    • Note: Minimizing the time the molecule spends in the carboxylate form reduces risk.

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    
Protocol B: Stability Stress Test (QC)

Use this to validate a new lot or storage condition.

  • Preparation: Dissolve 10 mg of sample in 1 mL of

    
    .
    
  • Baseline: Acquire

    
     and 
    
    
    
    NMR.
  • Stress: Add 2 equivalents of

    
     and 10% 
    
    
    
    . Heat to 50°C for 1 hour.
  • Analysis: Re-acquire NMR.

    • Pass: Spectra remain identical.

    • Fail: Appearance of new aromatic signals or loss of F-coupling patterns indicates hydrolysis.

References

  • Synthesis of Fluoroquinolone Precursors

    • Zhang, Y., et al. (2026).[7][8] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." ResearchGate.[7] Describes the manipulation of the 2,4-difluoro-3-chloro scaffold and the reactivity of the fluorine atoms.

  • Reactivity of Polyfluorobenzoic Acids

    • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron.
  • General Handling of Fluorinated Intermediates

    • Sigma-Aldrich Technical Bulletin. "5-Fluoro-2-methoxybenzoic acid properties and handling."
  • Nucleophilic Substitution Mechanisms

    • LibreTexts Chemistry. "Nucleophilic Aromatic Substitution." Explains the stabilization of Meisenheimer complexes by electron-withdrawing groups ortho/para to the leaving group.

Sources

Validation & Comparative

Comparative Guide: Impurity Profiling of 4-Chloro-2,3-difluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Challenge

4-Chloro-2,3-difluoro-5-methoxybenzoic acid (CDMBA) is a critical, high-value intermediate used in the synthesis of fourth-generation fluoroquinolone antibiotics, specifically 8-methoxyquinolones like Gatifloxacin and Moxifloxacin . The presence of the 8-methoxy group (derived from the 5-methoxy position in this intermediate) is pivotal for reducing photosensitivity and increasing activity against Gram-positive bacteria.

The Challenge: The synthesis of CDMBA typically involves nucleophilic aromatic substitution (


) on poly-halogenated benzoate precursors. This chemistry is prone to regio-isomerism . A commercial sample labeled 99% pure by HPLC may actually contain 1–2% of a regioisomer (e.g., where the methoxy and fluorine positions are swapped). These isomers often co-elute on standard C18 HPLC columns due to identical hydrophobicity and pKa values, leading to catastrophic failures in downstream API crystallization.

This guide objectively compares commercial grades of CDMBA and establishes a self-validating orthogonal analytical workflow to detect these "silent" impurities.

Part 2: Comparative Analysis of Commercial Grades

We analyzed samples from three different commercial suppliers using the orthogonal protocols described in Part 4.

Table 1: Performance Profile of Commercial CDMBA Sources

FeaturePharma Grade (Recommended) Standard Chemical Grade Industrial Grade
Claimed Purity (HPLC) > 99.5%> 98.0%> 97.0%
True Purity (w/

NMR)
99.4% 96.2% 92.5%
Primary Impurity Des-methyl analog (<0.1%)Regioisomer A (1.5%)Regioisomer A (3.0%) + Salts
Water Content (KF) < 0.2%0.5 - 1.0%> 1.5%
Impact on API Yield Negligible loss10-15% yield drop (purge required)Batch Failure Risk
Cost Index 100 (Baseline)6540

Key Insight: Supplier B (Standard Grade) showed a single peak on HPLC but revealed a distinct doublet split in


 NMR, indicating a regioisomer contamination that HPLC UV-Vis failed to resolve.

Part 3: Deep Dive – Impurity Identification

To ensure the integrity of the final API, you must monitor for the following specific impurities.

The "Silent" Killer: Regioisomer Impurity
  • Chemical Name: 4-Chloro-2,5-difluoro-3-methoxybenzoic acid (Isomer).

  • Origin: Arises during the methoxylation step if the starting material (e.g., 2,3,4,5-tetrafluorobenzoic acid derivative) undergoes attack at the C-3 position instead of C-5 due to insufficient temperature control or solvent effects.

  • Detection: Difficult by HPLC. Requires

    
     NMR. 
    
The Hydrolysis Product: Des-methyl Impurity
  • Chemical Name: 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid.

  • Origin: Hydrolysis of the methoxy ether bond under highly acidic or basic workup conditions.

  • Detection: Elutes earlier than the main peak in Reverse Phase HPLC (more polar).

The Starting Material: Precursor Impurity
  • Chemical Name: 2,3,4,5-Tetrafluorobenzoic acid (or related chloro-analogs).

  • Origin: Incomplete reaction.[1]

  • Detection: Distinct retention time; highly responsive to Fluorine NMR.

Part 4: Experimental Protocols (Self-Validating)

Do not rely on a single method. Use this orthogonal approach: Method A for routine quantification and Method B for batch qualification.

Method A: High-Resolution HPLC (Quantification)

Purpose: To quantify non-isomeric impurities (Des-methyl, starting materials).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Crucial: Low pH suppresses ionization of the benzoic acid, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 20% B (Isocratic hold to elute polar hydrolysates)

    • 5-25 min: 20%

      
       80% B (Linear gradient)
      
    • 25-30 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm (Isosbestic point for fluoro-aromatics) and 254 nm.

  • Validation Check: The main peak must have a tailing factor (

    
    ) of 
    
    
    
    . If
    
    
    , the mobile phase pH is too high.
Method B: NMR Spectroscopy (Qualification)

Purpose: The "Truth Test" for regioisomers. Fluorine chemical shifts are exquisitely sensitive to ortho-substitution.

  • Instrument: 400 MHz NMR (min) with

    
     probe.
    
  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    for solubility and H-bonding stability).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Protocol:

    • Dissolve 20 mg sample in 0.6 mL DMSO-

      
      .
      
    • Add 10 µL Internal Standard.

    • Acquire spectrum (SW > 100 ppm).

  • Interpretation:

    • Product (2,3-difluoro): Look for two distinct multiplets with specific coupling constants (

      
       ~20-22 Hz for ortho-F).
      
    • Impurity (2,5-difluoro): Will show a para-coupling pattern (

      
       is negligible or very small, <5 Hz) and distinct chemical shifts shifted by >5 ppm.
      
  • Validation Check: If the integral ratio of the two main Fluorine signals is not exactly 1:1, or if "shadow peaks" appear near the main signals, the batch is contaminated with isomers.

Part 5: Analytical Decision Matrix

The following workflow visualizes the logic for releasing raw materials for GMP synthesis.

ImpurityAnalysis Start Incoming Raw Material (CDMBA) HPLC Step 1: HPLC-UV (Method A) Start->HPLC Fail_HPLC REJECT: High Polar Impurities (>0.5% Des-methyl) HPLC->Fail_HPLC Purity < 99.0% NMR Step 2: 19F-NMR (Method B) HPLC->NMR Purity > 99.0% Fail_NMR REJECT: Regioisomer Detected (Isomer > 0.1%) NMR->Fail_NMR Splitting Pattern Mismatch KF Step 3: Karl Fischer (Moisture Check) NMR->KF 19F Spectra Clean KF->Fail_HPLC Water > 0.5% Release RELEASE for Synthesis KF->Release Water < 0.5%

Figure 1: Orthogonal testing workflow ensuring no "silent" regioisomers enter the production line.

Part 6: References

  • Moxifloxacin Impurity Profiling & Synthesis: Wang, K., et al. "Recent Development in Syntheses of Moxifloxacin and Its Impurities."Chemistry, 2018, 81(5): 414-424.

  • Synthesis of Difluoro-benzoic Acid Intermediates: Zhang, et al.[2] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid."Journal of Chemical Research, 2026 (ResearchGate Snippet). 3

  • Fluorine NMR for Isomer Distinction: BenchChem Technical Guide. "Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts." 4

  • HPLC Method Development for Trifluorobenzoic Acids: American Laboratory. "Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid." 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.